
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Halogenation and Trifluoromethylation Strategy
The primary synthetic approach involves sequential or combined halogenation and trifluoromethylation reactions starting from pyridine derivatives. A common precursor is 2-chloro-4-iodopyridine, which undergoes trifluoromethylation to introduce the trifluoromethyl group at the 6-position.
- Halogen Exchange Reaction : The halogen atoms (chlorine and iodine) are introduced or exchanged on the pyridine ring using halogenating agents under controlled temperature and solvent conditions.
- Trifluoromethylation : This step typically employs trifluoromethylating reagents such as trifluoroacetic anhydride or trifluoromethyl sources under mild to moderate temperatures to achieve selective substitution at the 6-position.
The reaction conditions are optimized to maintain high yields and purity, often involving inert atmospheres and dry solvents to prevent side reactions.
Stepwise Synthesis via Pyridine Intermediates
An industrially relevant method involves multi-step synthesis starting from simpler pyridine derivatives:
Synthesis of 2-chloro-4-(trifluoromethyl)pyridine : This intermediate is prepared by reacting vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one, which is further processed to yield the chlorinated trifluoromethyl pyridine.
Introduction of Iodine at the 4-position : The iodination is achieved via diazotization and substitution reactions using iodide salts (potassium iodide or sodium iodide) under acidic conditions (sulfuric acid preferred) at low temperatures (-10°C to 0°C). This method is adapted from protocols for halogenated pyridines and optimized for the trifluoromethyl-substituted system.
Industrial Production Methods
Industrial synthesis of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine typically employs continuous flow reactors to enhance reaction control and scalability. Key features include:
- Mild Reaction Conditions : To preserve the integrity of the trifluoromethyl group and halogens, reactions are conducted at moderate temperatures with careful control of reagent stoichiometry.
- High Yield and Purity : Process optimization focuses on maximizing conversion rates and minimizing by-products, using purification techniques such as crystallization and chromatography.
- Use of Stable Intermediates : Intermediates like 2-chloro-4-(trifluoromethyl)pyridine are isolated and characterized to ensure consistent quality before proceeding to iodination.
Reaction Parameters and Optimization
Mechanistic Insights and Reaction Analysis
Diazotization and Iodination : The amino group on a pyridine intermediate is converted to a diazonium salt under acidic conditions. This salt then reacts with iodide ions to substitute the diazonium group with iodine. The reaction is temperature-sensitive to avoid decomposition.
Trifluoromethylation : The trifluoromethyl group is introduced via electrophilic trifluoromethyl sources or via nucleophilic trifluoromethylation, depending on the precursor. The reaction proceeds through enone intermediates, which are subsequently cyclized or transformed into the pyridine ring system.
Halogen Substitution : The chlorine atom at the 2-position is generally introduced early in the synthesis and remains stable throughout subsequent steps, serving as a site for further functionalization if needed.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions to facilitate the coupling reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and bipyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the chlorine and iodine atoms, makes the compound a potent inhibitor of certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-iodo-6-(trifluoromethyl)pyridine: Similar structure but with different positioning of the chlorine and iodine atoms, affecting its reactivity and applications.
Uniqueness
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The molecular formula of this compound is C6H2ClF3IN, with a molecular weight of approximately 307.44 g/mol. The compound features a pyridine ring substituted with chlorine, iodine, and a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating penetration into biological membranes. Additionally, the electron-withdrawing effects of the chlorine and iodine atoms contribute to its potency as an inhibitor of various enzymes and receptors involved in metabolic pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against a range of bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibition of growth at varying concentrations .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways. For example, it has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis .
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Activity : In another study focusing on cancer cell lines, the compound was found to induce apoptosis in breast cancer cells (4T1) at concentrations as low as 10 µM. This effect was linked to the inhibition of FGFR signaling pathways, highlighting its potential as an anticancer therapeutic .
- Mechanistic Studies : Molecular docking simulations have been employed to elucidate the binding affinity of this compound towards various biological targets. These studies indicated strong interactions with key enzymes involved in cancer metabolism, suggesting that the compound could serve as a scaffold for drug development .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, and what are their key challenges?
- Methodological Answer : A typical synthesis involves halogenation of a trifluoromethyl-substituted pyridine precursor. For example, describes a reaction where 2-chloro-6-(trifluoromethyl)pyridine is treated with lithium diisopropylamide (LDA) at −100°C in tetrahydrofuran (THF), followed by iodine addition to introduce the iodo group at position 3. Key challenges include maintaining low temperatures to prevent side reactions and ensuring regioselectivity during iodination. Researchers must also address the sensitivity of intermediates to moisture and oxygen .
Q. How do the substituent positions (Cl, I, CF₃) influence the compound’s chemical reactivity?
- Methodological Answer : The positions of chlorine (position 2), iodine (position 4), and trifluoromethyl (position 6) create distinct electronic and steric effects. The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution or coupling reactions. Iodine at position 4 is a good leaving group in cross-coupling reactions (e.g., Suzuki or Ullmann), while chlorine at position 2 may stabilize the ring via inductive effects. Comparative studies with analogs (e.g., 2,4-dichloro-6-CF₃-pyridine) highlight iodine’s superior reactivity in metal-catalyzed reactions .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection or gas chromatography (GC) is recommended. and emphasize that commercial samples may lack analytical data, necessitating independent validation. X-ray crystallography (using software like SHELXL) can resolve ambiguities in solid-state structures .
Advanced Research Questions
Q. How can researchers resolve contradictory reactivity data observed in cross-coupling reactions involving the iodo substituent?
- Methodological Answer : Contradictions may arise from competing pathways (e.g., oxidative addition vs. nucleophilic displacement). To address this:
- Perform kinetic studies under varying conditions (temperature, solvent, catalyst loading).
- Use computational methods (e.g., density functional theory, DFT) to model transition states and compare activation energies for different pathways.
- Monitor reaction intermediates via in situ spectroscopy (e.g., Raman or IR). and suggest that electronic effects from the trifluoromethyl group may stabilize certain intermediates, altering reaction outcomes .
Q. What strategies optimize regioselectivity in further functionalization of the pyridine ring?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., pyridine N-oxide) to control functionalization at specific positions.
- Protecting groups : Temporarily block reactive sites (e.g., chlorine at position 2) to prioritize iodination or trifluoromethyl-related reactions.
- Catalyst design : Employ palladium or copper catalysts with tailored ligands (e.g., phosphine ligands) to enhance selectivity for iodine substitution. and highlight the role of steric hindrance from the trifluoromethyl group in directing reactivity .
Q. How do electronic effects of the trifluoromethyl group influence biological activity in drug discovery applications?
- Methodological Answer : The trifluoromethyl group increases lipophilicity and metabolic stability, enhancing membrane permeability and target binding. To quantify this:
- Compare logP values of analogs with/without CF₃ to assess hydrophobicity.
- Conduct molecular docking studies to evaluate interactions with enzyme active sites (e.g., kinases or proteases).
- Perform SAR (structure-activity relationship) studies by synthesizing derivatives with varying substituents. and note that CF₃-containing pyridines show improved bioactivity in agrochemical and medicinal applications .
Q. What experimental approaches validate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over weeks, monitoring degradation via HPLC.
- Light sensitivity : Store aliquots in amber vials under inert gas (N₂/Ar) and compare with light-exposed samples.
- Long-term stability : Follow ICH guidelines (e.g., 25°C/60% RH for 12 months). specifies storage at 2–8°C in the dark under inert atmosphere to prevent decomposition .
Q. Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR consistency.
- Cross-validation : Compare data with structurally similar compounds (e.g., 2-chloro-4-bromo-6-CF₃-pyridine) from peer-reviewed databases.
- Computational validation : Simulate NMR spectra using software like Gaussian or ACD/Labs to confirm assignments. and provide comparative data for analogs to aid interpretation .
Q. What computational tools are effective in predicting the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT calculations : Use software like Gaussian or ORCA to model reaction pathways and identify transition states.
- Molecular dynamics (MD) : Simulate solvent effects and ligand-protein interactions.
- Machine learning : Train models on existing reaction datasets to predict yields or regioselectivity. ’s correlation-energy models and ’s mechanistic studies provide frameworks for computational analysis .
Q. Tables for Key Comparisons
Table 1: Comparison of Halogenated Pyridine Derivatives
Table 2: Stability Testing Parameters
Condition | Test Duration | Analytical Method | Acceptable Degradation Threshold |
---|---|---|---|
40°C/75% RH | 4 weeks | HPLC | ≤5% impurity formation |
Light exposure (UV-Vis) | 48 hours | UV spectroscopy | No detectable photoproducts |
Long-term (25°C/60% RH) | 12 months | GC-MS | ≤2% loss of potency |
Properties
IUPAC Name |
2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKQSKCFLAXPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446215 | |
Record name | 2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205444-22-0 | |
Record name | 2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-iodo-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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